Adenosine A3 vs. A1 Receptor Subtype Selectivity: The Chlorine Position Effect
The para-chloro substitution on the benzamide ring redirects target engagement from the Adenosine A1 receptor to the Adenosine A3 receptor. The 4-chloro compound (CAS 820961-59-9) is curated as an Adenosine A3 receptor inhibitor in authoritative databases [1]. In direct binding assays, it demonstrates a Ki of 3.28E+3 nM (3.28 µM) for the human Adenosine A3 receptor [2]. By contrast, its 3-chloro positional isomer (CAS 820961-63-5) and the unsubstituted parent benzamide are annotated exclusively as Adenosine A1 receptor inhibitors [3]. This functional divergence is solely attributable to the chlorine substitution pattern, not the pyrimidine scaffold.
| Evidence Dimension | Receptor subtype target engagement |
|---|---|
| Target Compound Data | Human Adenosine A3 receptor: Ki = 3.28E+3 nM |
| Comparator Or Baseline | 3-chloro isomer (CAS 820961-63-5): Adenosine A1 receptor (target annotation); Ki value unavailable for direct comparison. Unsubstituted parent benzamide: Adenosine A1 receptor (target annotation). |
| Quantified Difference | Qualitative receptor subtype switch from A1 to A3 |
| Conditions | Radioligand displacement: [125I]AB-MECA at human Adenosine A3 receptor expressed in HEK293 cells (compound). Comparator target annotations derived from TTD and primary literature. |
Why This Matters
Procurement of the wrong positional isomer will result in targeting an entirely different receptor subtype (A1 vs. A3), invalidating adenosine-related assays.
- [1] BindingDB. BDBM50157674. Affinity Data for N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide: Ki 3.28E+3 nM at human Adenosine A3 receptor. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D05CEJ. N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide (annotated as Adenosine A3 receptor inhibitor). View Source
- [3] Therapeutic Target Database (TTD). Drug ID: D0N9WG. N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide (annotated as Adenosine A1 receptor inhibitor). View Source
